molecular formula C13H14N2O4S B094510 Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- CAS No. 148-54-9

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]-

Cat. No.: B094510
CAS No.: 148-54-9
M. Wt: 294.33 g/mol
InChI Key: KWQMSQIIPCKLHJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is an organic compound with the molecular formula C13H14N2O4S It is a derivative of benzenesulphonic acid and features both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- typically involves the reaction of 2-methoxyaniline with 5-amino-2-chlorobenzenesulphonic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenesulphonic acids, while reduction can produce various amines.

Scientific Research Applications

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

    5-Amino-2-((4-aminophenyl)amino)benzenesulphonic acid: Similar structure but with different substitution patterns.

Uniqueness

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.

Properties

CAS No.

148-54-9

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

5-amino-2-(2-methoxyanilino)benzenesulfonic acid

InChI

InChI=1S/C13H14N2O4S/c1-19-12-5-3-2-4-10(12)15-11-7-6-9(14)8-13(11)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)

InChI Key

KWQMSQIIPCKLHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Key on ui other cas no.

148-54-9

Origin of Product

United States

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